3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol
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Overview
Description
3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol is an organic compound characterized by a chloro-substituted phenyl ring and a pentanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Grignard Reaction: The compound can be synthesized by first brominating 4-chloro-3,5-dimethylbenzene to form 4-bromo-3,5-dimethylbenzene. This intermediate can then react with ethyl magnesium bromide (Grignard reagent) to form the corresponding magnesium halide, which upon hydrolysis yields this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-chloro-3,5-dimethylbenzene with pentene in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone, 3-(4-chloro-3,5-dimethylphenyl)-3-pentanone.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the chloro-substituted phenyl ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products Formed:
Oxidation: 3-(4-chloro-3,5-dimethylphenyl)-3-pentanone.
Reduction: this compound (reduced form).
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol finds applications in:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its use in pharmaceuticals, possibly as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its disinfectant properties.
3,5-Dimethylphenol: A related phenolic compound with similar structural features.
Uniqueness: 3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol is unique due to its pentanol group, which imparts different chemical reactivity and physical properties compared to its phenol counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-5-13(15,6-2)11-7-9(3)12(14)10(4)8-11/h7-8,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYTUXTVWBFNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C(=C1)C)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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